molecular formula C22H27NO2 B11066526 Pyrrolidine-2,5-dione, 1-adamantan-1-ylmethyl-3-benzyl-

Pyrrolidine-2,5-dione, 1-adamantan-1-ylmethyl-3-benzyl-

Cat. No.: B11066526
M. Wt: 337.5 g/mol
InChI Key: VZTIMNMYLWWXOI-UHFFFAOYSA-N
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Description

1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a compound that features both adamantyl and benzyl groups The adamantyl group is known for its bulky and rigid structure, which imparts unique properties to the compound The benzyl group, on the other hand, is a common moiety in organic chemistry, often used to protect functional groups during synthesis

Preparation Methods

The synthesis of 1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common route includes the alkylation of a pyrrole derivative with an adamantylmethyl halide, followed by the introduction of the benzyl group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, potentially using continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.

Scientific Research Applications

1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly for drugs targeting neurological conditions due to the presence of the adamantyl group, which is known for its stability and lipophilicity.

    Industry: The compound is used in the production of polymers and other materials that require high thermal stability and rigidity

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other adamantyl-containing compounds, such as:

The uniqueness of 1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combination of the adamantyl and benzyl groups, which imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

1-(1-adamantylmethyl)-3-benzylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H27NO2/c24-20-10-19(9-15-4-2-1-3-5-15)21(25)23(20)14-22-11-16-6-17(12-22)8-18(7-16)13-22/h1-5,16-19H,6-14H2

InChI Key

VZTIMNMYLWWXOI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN4C(=O)CC(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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